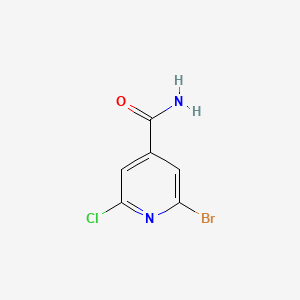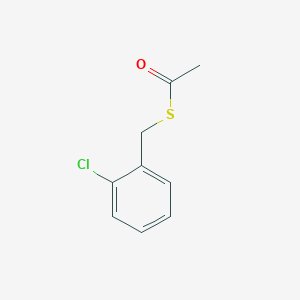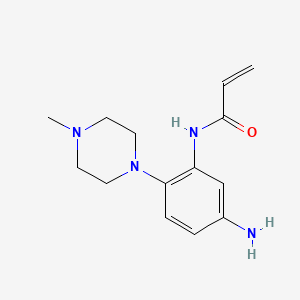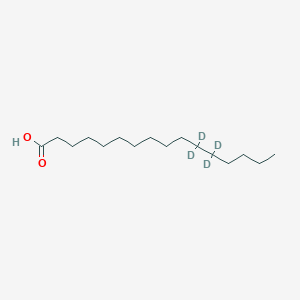![molecular formula C15H15N3O4S B1459892 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-16-8](/img/structure/B1459892.png)
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2173116-16-8. It has a molecular weight of 333.37 . The IUPAC name for this compound is 1-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.37 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, especially those with modifications involving methoxybenzyl groups, exhibit promising antiproliferative and antimicrobial properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Compounds from this family have demonstrated cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups have been explored for their photophysical and photochemical properties. Such compounds have shown high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment. This application underscores the potential of thiadiazole derivatives in medical treatments that require precise control over reactive oxygen species generation (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
The structural analysis of compounds featuring the 1,3,4-thiadiazole core alongside methoxybenzyl groups has contributed to the development of new synthetic routes and materials. Studies have focused on understanding the crystal packing, molecular structures, and the establishment of novel synthetic pathways for thiadiazole derivatives, which are vital for designing materials with specific properties, such as those needed for efficient dye adsorption from aqueous solutions (Khan, Ibrar, & Simpson, 2014).
Propiedades
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVBWFIGDEJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)






![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)